2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
2-Phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a phenyl group at position 5 and a phenacylsulfanyl moiety at position 2. The phenacylsulfanyl group (-SCH₂COPh) introduces a sulfur-containing side chain that may enhance binding affinity to biological targets through hydrophobic or hydrogen-bonding interactions.
Properties
Molecular Formula |
C20H14N2O2S2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O2S2/c23-16(14-9-5-2-6-10-14)12-26-20-21-18(24)17-15(11-25-19(17)22-20)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,24) |
InChI Key |
GQVOPKFMIZCLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
2-Phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a sulfur-containing heterocyclic structure. Its chemical formula is , and it features a phenacyl sulfanyl group that enhances its biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Mechanism : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .
- Antibacterial Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
| Modification | Biological Activity Impact |
|---|---|
| Substitution at the phenyl ring | Enhanced anticancer potency |
| Variation in sulfanyl group | Altered antibacterial efficacy |
| Changes in the thieno-pyrimidine core | Significant shifts in anti-inflammatory properties |
Research Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with structurally related derivatives, focusing on substituent effects, molecular properties, and reported biological activities.
Structural and Substituent Variations
Key structural differences among analogs lie in the substituents at positions 2 and 5 of the thieno[2,3-d]pyrimidin-4-one core:
<sup>†</sup> Molecular formula estimated as C₂₁H₁₄N₂O₂S₂ (base structure C₁₁H₈N₂OS + phenacylsulfanyl substituent C₁₀H₈OS).
<sup>‡</sup> Calculated based on assumed formula.
Key Research Findings and Implications
Substituent-Driven Activity : Electron-withdrawing groups (e.g., Cl, F) enhance reactivity and target binding, while bulky substituents (e.g., morpholine) may improve selectivity .
Sulfur-Containing Moieties : Mercapto (-SH) and sulfanyl groups facilitate disulfide bond formation or metal coordination, critical for enzyme inhibition .
Limitations: Lack of explicit pharmacological data for 2-phenacylsulfanyl-5-phenyl-3H-thieno[...] necessitates further in vitro/in vivo studies to validate hypothesized activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
